molecular formula C14H14F2N2O4S2 B5792093 3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Cat. No.: B5792093
M. Wt: 376.4 g/mol
InChI Key: RKUBNRSZGHUJNZ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a chemical compound with a complex structure that includes fluorine, sulfonamide, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-(4-aminophenyl)ethanol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of sulfonamide-sensitive enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide apart from similar compounds is its specific substitution pattern and the presence of both fluorine and sulfonamide groups.

Properties

IUPAC Name

3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O4S2/c15-13-6-5-12(9-14(13)16)24(21,22)18-8-7-10-1-3-11(4-2-10)23(17,19)20/h1-6,9,18H,7-8H2,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUBNRSZGHUJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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